molecular formula C22H26N4O5 B2568278 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1005303-51-4

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2568278
CAS RN: 1005303-51-4
M. Wt: 426.473
InChI Key: IKOFGOGTAFSXOR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including two ethoxy groups, a pyrimidine ring, and an acetamide group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the ethoxy and acetamide groups would significantly influence the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the pyrimidine ring and the ethoxy and acetamide groups in this compound would likely confer specific properties .

Scientific Research Applications

Synthesis and Antitumor Activities

The compound of interest is structurally related to various pyrimidinone and pyrazole derivatives that have been studied for their potential biological activities. Xiong Jing (2011) synthesized specific derivatives of pyrimidinone and found that these compounds exhibited selective anti-tumor activities. The antitumor activities of these compounds were influenced by their R-configuration, suggesting a potential for designing specific drug molecules based on structural modifications (Xiong Jing, 2011).

Synthesis and Antimicrobial Activity

A. Hossan et al. (2012) developed a series of pyrimidinones and oxazinones as antimicrobial agents. The compounds were synthesized using citrazinic acid and exhibited significant antibacterial and antifungal activities. The study suggests that similar structural compounds, including those structurally related to the queried compound, might also possess antimicrobial properties, which could be explored for potential medical applications (A. Hossan et al., 2012).

Anti-Inflammatory and Analgesic Activities

A. Abu‐Hashem et al. (2020) synthesized compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. The synthesized compounds inhibited cyclooxygenase selectively and showed promising analgesic and anti-inflammatory effects, indicating the potential of structurally similar compounds, like the one , in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Herbicidal Activity

Daoxin Wu et al. (2011) synthesized a novel series of phenoxyacetamide derivatives, which exhibited notable herbicidal activities against dicotyledonous weeds. The study underscores the potential of such compounds in agricultural applications, and similar structural analogs could be explored for enhanced herbicidal effects (Daoxin Wu et al., 2011).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research. Future work could involve exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-5-14-12-23-20-18(19(14)31-7-3)21(28)26(22(29)25(20)4)13-17(27)24-15-8-10-16(11-9-15)30-6-2/h8-12H,5-7,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFGOGTAFSXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide

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